molecular formula C20H18N6O2 B12008854 N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 369400-59-9

N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12008854
CAS No.: 369400-59-9
M. Wt: 374.4 g/mol
InChI Key: BJELMXJENZORFN-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Properties

CAS No.

369400-59-9

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H18N6O2/c1-2-23-19(27)14-10-15-18(24-16-7-3-4-9-25(16)20(15)28)26(17(14)21)12-13-6-5-8-22-11-13/h3-11,21H,2,12H2,1H3,(H,23,27)

InChI Key

BJELMXJENZORFN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[840Common reagents used in the synthesis include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve refluxing the reactants in ethanol and triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C21H20N6O2 and a molecular weight of approximately 388.4 g/mol. Its structure incorporates multiple functional groups, including an imine and a carboxamide, which are critical for its biological activity. The tricyclic framework contributes to its pharmacological properties, potentially influencing interactions with biological targets.

PropertyValue
Molecular FormulaC21H20N6O2
Molecular Weight388.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C21H20N6O2/c1-13(2)24...

Antimicrobial Activity

Preliminary studies indicate that compounds within the triazatricyclo class can exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Antitumor Activity

This compound is hypothesized to possess antitumor activity. This is supported by the structural similarity to other known antitumor agents that target specific pathways involved in cancer cell proliferation and survival.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors implicated in disease pathways. The compound may act through:

  • Enzyme Inhibition : By binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors that regulate cellular signaling pathways related to inflammation or tumor growth.

Case Studies

Recent research has highlighted the potential of similar compounds in therapeutic applications:

  • Antimicrobial Studies : A study on triazole derivatives showed significant antibacterial and antifungal activities against resistant strains .
  • Cancer Research : Compounds sharing structural features with N-ethyl derivatives have been investigated for their ability to inhibit tumor growth in preclinical models .

Comparative Analysis with Similar Compounds

The biological activity of N-ethyl-6-imino compounds can be compared with other structurally similar compounds:

Compound NameStructure TypeNotable Activity
6-amino-N-(pyridinylmethyl)-triazolesTriazoleAntimicrobial
Triazole derivativesTricyclicAntifungal
Pyridine-containing compoundsPyridineNeuroprotective

The unique arrangement of functional groups in N-ethyl-6-imino compounds may impart distinct biological activities not observed in their analogs.

Future Directions

Further research is necessary to elucidate the specific biological activities associated with N-ethyl-6-imino compounds. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Detailed exploration of molecular interactions using advanced techniques like X-ray crystallography or NMR spectroscopy.
  • Clinical Trials : Assessing efficacy in human subjects for potential therapeutic applications.

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